molecular formula C7H2ClF2NS B13691845 4-Chloro-2,3-difluorophenyl Isothiocyanate

4-Chloro-2,3-difluorophenyl Isothiocyanate

Cat. No.: B13691845
M. Wt: 205.61 g/mol
InChI Key: NYFRSBXRRABDDY-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluorophenyl Isothiocyanate is an organic compound with the molecular formula C7H2ClF2NCS It is a member of the isothiocyanate family, which are compounds containing the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3-difluorophenyl Isothiocyanate can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using the above synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-difluorophenyl Isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group (-N=C=S) is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with amines to form thiourea derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. Typical reaction conditions involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from reactions with this compound include thiourea derivatives, which are valuable intermediates in organic synthesis and pharmaceuticals.

Scientific Research Applications

4-Chloro-2,3-difluorophenyl Isothiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-difluorophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical and biological applications, where the compound can modify proteins or other biomolecules by forming covalent bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,3-difluorophenyl Isothiocyanate is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C7H2ClF2NS

Molecular Weight

205.61 g/mol

IUPAC Name

1-chloro-2,3-difluoro-4-isothiocyanatobenzene

InChI

InChI=1S/C7H2ClF2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H

InChI Key

NYFRSBXRRABDDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)F)F)Cl

Origin of Product

United States

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